molecular formula C10H9N3O2S B12933525 2-(Pyrimidin-2-yl)benzenesulfonamide CAS No. 88152-97-0

2-(Pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B12933525
CAS No.: 88152-97-0
M. Wt: 235.26 g/mol
InChI Key: LECKKBMOOVJZMV-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride. One common method includes the following steps :

    Starting Materials: Pyrimidine and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrimidin-2-yl)benzenesulfonamide
  • 2-(Pyridin-2-yl)benzenesulfonamide
  • 2-(Pyrimidin-4-yl)benzenesulfonamide

Uniqueness

2-(Pyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

2-(Pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including potential applications in treating various diseases. This compound's structure, featuring a pyrimidine ring and a benzenesulfonamide moiety, contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • This compound has been identified as an inhibitor of URAT-1 (Urate Transporter 1), which is crucial in the renal excretion of uric acid. By inhibiting URAT-1, it can potentially lower serum uric acid levels, making it a candidate for treating gout and hyperuricemia .
  • Antiviral Properties :
    • Research indicates that derivatives of sulfonamides, including this compound, exhibit antiviral activity against influenza viruses. This is particularly relevant in the context of increasing resistance to conventional antiviral agents .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Reference
URAT-1 InhibitionReduces uric acid reabsorption in kidneys
Antiviral ActivityInhibits replication of influenza viruses
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell linesNot specified

Case Studies

Several studies have explored the biological implications of this compound:

  • Antiviral Activity Against Influenza :
    • A study demonstrated that derivatives similar to this compound effectively inhibited the replication of H1N1 and H3N2 influenza viruses in vitro. The compound showed enhanced sensitivity compared to conventional antiviral agents like ribavirin, indicating its potential as a therapeutic agent against influenza infections .
  • Potential in Gout Treatment :
    • In animal studies, compounds structurally related to this compound were shown to significantly reduce serum uric acid levels. This suggests that the compound could be developed into a treatment for gout by targeting URAT-1 .
  • Cytotoxic Effects on Cancer Cells :
    • Preliminary research indicated that this compound might induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

Properties

CAS No.

88152-97-0

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c11-16(14,15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H2,11,14,15)

InChI Key

LECKKBMOOVJZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)S(=O)(=O)N

Origin of Product

United States

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